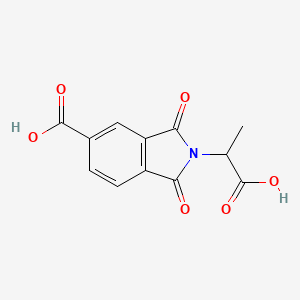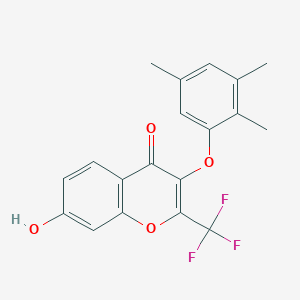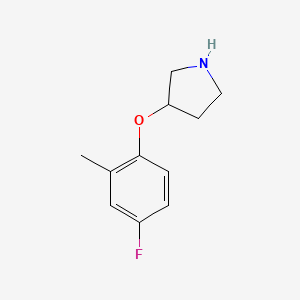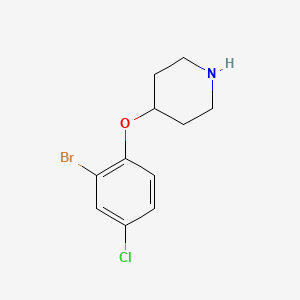
2-(Naphthalen-1-yl)pentan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Naphthalen-1-yl)pentan-2-ol is an organic compound with the molecular formula C15H18O It is a derivative of naphthalene, featuring a pentan-2-ol group attached to the first carbon of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)pentan-2-ol typically involves the reaction of naphthalene with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where naphthalene reacts with 2-pentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then undergoes nucleophilic attack by the naphthalene ring to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. The use of advanced catalytic systems and automated reactors can further enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions
2-(Naphthalen-1-yl)pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-(Naphthalen-1-yl)pentan-2-one or 2-(Naphthalen-1-yl)pentanoic acid.
Reduction: Formation of 2-(Naphthalen-1-yl)pentane.
Substitution: Formation of 2-(Naphthalen-1-yl)pentyl halides or amines.
科学研究应用
2-(Naphthalen-1-yl)pentan-2-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Naphthalen-1-yl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity and stability.
相似化合物的比较
Similar Compounds
- 2-(Naphthalen-1-yl)ethanol
- 2-(Naphthalen-1-yl)propan-2-ol
- 2-(Naphthalen-1-yl)butan-2-ol
Uniqueness
2-(Naphthalen-1-yl)pentan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The length of the pentan-2-ol chain influences its solubility, reactivity, and interactions with other molecules, making it a valuable compound for various applications.
属性
IUPAC Name |
2-naphthalen-1-ylpentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O/c1-3-11-15(2,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-10,16H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESGAMUSWUSADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=CC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-4-methoxybenzamide](/img/structure/B7774821.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B7774827.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-nitrophenoxy)acetamide](/img/structure/B7774831.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-naphthalen-2-yloxyacetamide](/img/structure/B7774839.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methylphenoxy)acetamide](/img/structure/B7774840.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B7774849.png)
![Ethyl 5-acetyl-2-[2-(3-bromophenoxy)propanoylamino]-4-methylthiophene-3-carboxylate](/img/structure/B7774859.png)
![2-[2-(3-Bromophenoxy)propanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7774866.png)

![3-[(5E)-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B7774882.png)


![4-[(3-Methylphenoxy)methyl]piperidine](/img/structure/B7774907.png)

